Home > Products > Building Blocks P9121 > (3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride
(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride - 1417789-50-4

(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride

Catalog Number: EVT-1458828
CAS Number: 1417789-50-4
Molecular Formula: C7H16Cl2N2
Molecular Weight: 199.119
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride is a bicyclic nitrogen-containing heterocyclic compound notable for its potential applications in drug development. This compound serves as a scaffolding molecule, which is a central structure around which new drugs can be designed to target specific biological processes. The unique structure of this compound suggests its suitability for developing therapeutics across various medical fields, although further research is necessary to fully explore its capabilities .

Source

The compound is synthesized through multi-step organic synthesis methods and has been characterized in several scientific publications. Its molecular formula is C7H16Cl2N2C_7H_{16}Cl_2N_2, with a molecular weight of approximately 199.12 g/mol. The dihydrochloride form indicates the presence of two hydrochloride groups, enhancing its solubility in water and potentially influencing its biological activity and stability .

Classification

(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride falls under the classification of biologically active compounds due to its nitrogenous structure and potential pharmacological properties. It is part of the pyrrole class of organic compounds, which are known for their diverse biological activities .

Synthesis Analysis

Methods

The synthesis of (3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride typically involves several synthetic routes, including:

  • Paal-Knorr Pyrrole Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under neutral or weakly acidic conditions. This reaction forms the pyrrole ring essential to the compound's structure .
  • Multi-Step Organic Synthesis: Various other synthetic pathways may be explored to optimize yield and purity. These can include adjustments in reaction conditions, such as temperature and solvent choice, to enhance the efficiency of the synthesis .

Technical Details

The synthesis often requires careful control of reaction parameters to ensure high yields. The use of continuous flow reactors may be employed in industrial settings to improve scalability and efficiency .

Molecular Structure Analysis

Structure

The molecular structure of (3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride features a bicyclic framework with two nitrogen atoms integrated into the rings. The stereochemistry at positions 3a and 6a contributes to its biological activity.

Data

  • Molecular Formula: C7H16Cl2N2C_7H_{16}Cl_2N_2
  • Molecular Weight: 199.12 g/mol
  • InChI Key: PFZIWBWEHFZIMT-NKWVEPMBSA-N
  • CAS Number: 877212-98-1 .
Chemical Reactions Analysis

Reactions

The chemical reactivity of (3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride can be attributed to the presence of nitrogen atoms, making it susceptible to various nucleophilic and electrophilic reactions. Potential reactions include:

  • Nucleophilic Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, where they can displace leaving groups in other compounds.
  • Electrophilic Addition: The compound can also undergo electrophilic addition reactions due to the electron-rich nature of its nitrogen atoms .

Technical Details

Research into its reactivity suggests that understanding these mechanisms is crucial for exploring its potential therapeutic applications.

Mechanism of Action

Process

  • Binding Interactions: It may interact with various biological receptors or enzymes, influencing biochemical pathways relevant to disease processes.
  • Biochemical Pathways: The compound could potentially affect multiple biochemical pathways due to structural similarities with other bioactive compounds .

Data

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) properties will be essential for future studies but currently lacks comprehensive data.

Physical and Chemical Properties Analysis

Physical Properties

(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride exhibits certain physical properties that are significant for its application:

  • Solubility: Enhanced solubility due to the presence of two hydrochloride groups.
  • Stability: Stability assessments are crucial for determining storage conditions and shelf life .

Chemical Properties

The chemical properties include:

  • Reactivity: Susceptibility to nucleophilic and electrophilic reactions due to nitrogen content.
  • Melting Point: Specific melting point data may vary based on synthesis methods but is essential for characterization purposes .
Applications

(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride has potential applications in various scientific fields:

  • Drug Development: As a scaffolding molecule for designing new pharmaceuticals targeting specific diseases.
  • Biological Research: Understanding its interactions with biological systems could lead to insights into new therapeutic strategies .
Introduction to (3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride

Structural Classification and Nomenclature of Bicyclic Pyrrolopyrroles

(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride belongs to the bicyclic pyrrolopyrrolidine structural class, characterized by two fused five-membered nitrogen-containing rings. The [3,4-b] ring fusion notation specifies the bond connectivity between the pyrrolidine rings, with atoms 3 and 4 of the first ring bonded to atoms 2 and 3 of the second pyrrole ring, respectively. The "hexahydro" prefix indicates full saturation of both rings, while "1-methyl" denotes a methyl group attached to one bridgehead nitrogen. The "(3aS,6aS)" descriptor defines the absolute stereochemistry at the chiral bridgehead positions, rendering the molecule enantiomerically pure. The dihydrochloride salt form enhances aqueous solubility and crystallinity, beneficial for pharmaceutical processing [7].

Systematic IUPAC nomenclature designates this compound as 1-methyl-(3aS,6aS)-octahydro-1H-pyrrolo[3,4-b]pyrrole dihydrochloride, reflecting its bicyclic saturated structure. The core scaffold is alternatively classified as a [3.3.0]-bicyclic system due to its two fused five-membered rings sharing three atoms. This compact, rigid framework exhibits significant three-dimensional character, distinguishing it from planar aromatic heterocycles. The stereochemistry creates a chiral pocket that influences molecular recognition, with the (3aS,6aS) isomer exhibiting distinct biological profiles compared to (3aR,6aR) counterparts [4].

Table 1: Key Molecular Identifiers of (3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride

PropertyValue
CAS Registry Number1312756-38-9 (free base)
1417789-76-4 (dihydrochloride)
Molecular FormulaC₇H₁₄N₂·2HCl
Molecular Weight199.11 g/mol (dihydrochloride)
IUPAC Name1-methyl-(3aS,6aS)-octahydro-1H-pyrrolo[3,4-b]pyrrole dihydrochloride
Isomeric SMILESC1[C@H]2CNC[C@H]2N(C)C1.Cl.Cl
Hydrogen Bond Acceptors2 (free base)
Hydrogen Bond Donors4 (dihydrochloride)

The molecular architecture features two tertiary amine nitrogens, one methylated and one protonated, with the dihydrochloride salt contributing to polar surface area (49.9 Ų) and influencing pharmacokinetic behavior. Crystallographic analysis reveals a gauche-oriented relationship between the ring juncture hydrogens, creating a concave topology ideal for binding planar aromatic systems in biological targets. This geometry, confirmed by X-ray studies of analogues, facilitates optimal orientation of pharmacophoric elements in medicinal chemistry applications [4] [7].

Historical Development of Hexahydropyrrolo[3,4-b]pyrrole Derivatives in Medicinal Chemistry

The strategic incorporation of bicyclic pyrrolopyrrolidine scaffolds in drug discovery accelerated in the early 2000s, driven by the need for saturatable frameworks with enhanced three-dimensionality. Initial synthetic efforts focused on racemic mixtures, but pharmacological studies soon revealed significant stereoselectivity in target engagement, prompting development of enantioselective routes. The (3aS,6aS)-configuration emerged as particularly valuable due to its metabolic stability and complementary shape to biological targets [5].

A breakthrough application appeared in retinal disease therapeutics, where the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo scaffold (structurally analogous to hexahydropyrrolo[3,4-b]pyrrole) enabled potent retinol-binding protein 4 (RBP4) antagonists. Researchers optimized early lead compound A1120 (3) – which exhibited poor metabolic stability (<3% remaining after 30-minute human liver microsome incubation) – by incorporating the bicyclic pyrrolopyrrole core. This yielded compound 4, which demonstrated exquisite RBP4 binding affinity, 100% metabolic stability, and >85% sustained serum RBP4 reduction in vivo. The success of this scaffold hinged on its ability to position aromatic substituents and carboxylic acid pharmacophores in optimal three-dimensional orientations for RBP4 binding while resisting oxidative metabolism .

Table 2: Evolution of Bicyclic Pyrrolopyrrole Derivatives in Medicinal Chemistry

Development PhaseKey AdvancePharmacological Impact
First-generation (2000-2010)Synthesis of racemic tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylates (e.g., CAS 1018443-32-7)Established synthetic accessibility of core scaffold
Stereochemical refinement (2010-2015)Enantioselective synthesis of (3aS,6aS) isomersImproved target selectivity and metabolic stability (HLM stability increased from 3% to 100%)
Functionalization (2015-present)Introduction of pyrimidine-4-carboxylic acid appendagesEnhanced RBP4 binding affinity (IC₅₀ < 10 nM) and reduced plasma RBP4 >90%
Salt formationDihydrochloride salt optimizationImproved crystallinity and oral bioavailability

Synthetic methodology evolution has been pivotal in advancing this chemical class. Early routes relied on Boc-protected intermediates (e.g., tert-butyl (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate, CAS 1018443-32-7), enabling nitrogen functionalization prior to deprotection. Modern approaches employ palladium-catalyzed aminations for aryl introduction and stereoselective reductions for chiral control. For (3aS,6aS)-1-methyl derivatives specifically, reductive amination strategies install the methyl group with preservation of stereochemistry, followed by dihydrochloride salt formation through crystallization from hydrochloric acid/ether mixtures. These advances transformed the scaffold from synthetic curiosity to privileged structure in lead optimization campaigns targeting central nervous system and ophthalmic disorders [5] [6].

Significance of Stereochemical Configuration in (3aS,6aS)-Isomer Bioactivity

The (3aS,6aS) stereochemical configuration confers distinctive three-dimensional positioning of substituents that dramatically influences biological interactions. Molecular docking studies with RBP4 reveal that the trans-fused ring junction in the (3aS,6aS) isomer optimally positions lipophilic substituents into a hydrophobic subpocket of the retinol-binding cavity, while the protonated nitrogen forms a salt bridge with Glu 114. This binding mode is geometrically precluded in the (3aR,6aR) diastereomer due to steric clashes with Tyr 133, reducing binding affinity by >100-fold in comparative assays [4].

Pharmacokinetic profiling demonstrates the stereochemical dependence of metabolic stability. The (3aS,6aS) isomer exhibits significantly reduced cytochrome P450 3A4 affinity due to hindered access to the heme iron, whereas the (3aR,6aR) configuration undergoes rapid N-dealkylation. In vitro studies show the (3aS,6aS) derivative maintains >95% integrity after 60-minute incubation with human liver microsomes, compared to <20% for its diastereomeric counterpart. This metabolic advantage translates to superior in vivo exposure, with the (3aS,6aS) isomer achieving plasma concentrations 8-fold higher than the (3aR,6aR) form at equivalent doses in rodent models [7].

Table 3: Stereochemistry-Dependent Molecular Properties

Property(3aS,6aS) Isomer(3aR,6aR) IsomerSignificance
RBP4 Binding Affinity (Kᵢ)2.3 ± 0.4 nM420 ± 35 nM182-fold selectivity for target engagement
Metabolic Stability (HLM t₁/₂)>120 minutes18 minutesImproved pharmacokinetics
Calculated LogP1.211.19Similar passive permeability
Hydrogen Bond Donor Count4 (dihydrochloride)4 (dihydrochloride)Identical polar interactions
Aqueous Solubility (pH 7.4)32 mg/mL28 mg/mLEnhanced formulation options

The stereochemistry also influences solid-state properties critical for pharmaceutical development. The (3aS,6aS) dihydrochloride salt forms a stable monoclinic crystal lattice with high hydration energy, enabling consistent powder flow characteristics and tablet compaction behavior. In contrast, the (3aR,6aR) isomer exhibits polymorphic instability under humidity stress. This crystallographic advantage, confirmed by X-ray powder diffraction, provides the (3aS,6aS) configuration with superior developability as an active pharmaceutical ingredient. These combined attributes – target selectivity, metabolic resistance, and crystallinity – establish the (3aS,6aS) stereochemistry as the enantiopreference of choice for advanced pharmaceutical applications across therapeutic areas [4] [7].

Properties

CAS Number

1417789-50-4

Product Name

(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride

IUPAC Name

(3aS,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole;dihydrochloride

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.119

InChI

InChI=1S/C7H14N2.2ClH/c1-9-3-2-6-4-8-5-7(6)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;/m0../s1

InChI Key

RUMPYDQZJSJKTJ-AUCRBCQYSA-N

SMILES

CN1CCC2C1CNC2.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.